molecular formula C13H8ClN3O2S B2943460 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 392244-31-4

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2943460
CAS No.: 392244-31-4
M. Wt: 305.74
InChI Key: CQLAYQULWGXRQZ-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a synthetic compound of significant research interest due to its hybrid structure incorporating two pharmacologically active moieties: a 1,3,4-thiadiazole ring and a furan-2-carboxamide group. The 1,3,4-thiadiazole scaffold is a well-known bioisostere for pyridazine and pyrimidine rings, noted for its strong aromaticity, in vivo stability, and low toxicity in higher vertebrates, which contributes to good cell permeability and bioavailability for research compounds . Furthermore, the presence of the =N-C-S- moiety is often associated with a broad spectrum of biological activities . This specific compound is designed for laboratory research applications, particularly in the fields of oncology and infectious diseases. The structural framework of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been identified as a promising inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in antiangiogenesis cancer research . Related 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have also demonstrated certain antiviral activity in bioassays, suggesting potential utility for investigating novel antiviral mechanisms . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLAYQULWGXRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically begins with the esterification of 4-chlorobenzoic acid with methanol. This is followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. The intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur at the thiadiazole or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For instance, it may act as a carbonic anhydrase inhibitor, affecting various physiological pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups : The nitro substituent in 83c enhances anti-tubercular activity (MIC = 9.87 μM against MDR-TB) compared to the target compound’s chloro group, which may offer a balance between potency and reduced toxicity .
  • Hydrogen-bonding capacity : The urea moiety in C795-0070 may enhance target binding compared to carboxamide derivatives, though it could reduce metabolic stability .

Anti-Mycobacterial Activity

  • 83c (4-nitrophenyl analog) exhibits superior activity against M. tuberculosis H37Rv and MDR-TB (MIC = 9.87 μM) compared to isoniazid (>200 μM). The nitro group likely enhances electron-deficient interactions with bacterial enzymes .
  • However, empirical data is required for validation.

Antiproliferative Potential

  • Patent compounds (P1/P2) : While activity data is undisclosed, the trifluoromethyl group is associated with kinase inhibition in related studies, suggesting possible anticancer applications .
  • Carboxamide vs. Urea : The urea derivative C795-0070 may exhibit stronger DNA intercalation due to enhanced H-bonding, whereas the target compound’s furan-carboxamide could favor metabolic stability .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and antitubercular properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazole ring fused with a furan ring and a chlorophenyl substituent. This unique combination contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC13H8ClN3O2S
Molecular Weight289.73 g/mol
IUPAC NameThis compound
CAS Number392244-31-4

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the electron-withdrawing chlorine atom enhances its interaction with microbial targets, making it a potential candidate for developing new antimicrobial agents .

In Vitro Studies

The anticancer activity of this compound has been evaluated against several human cancer cell lines using the MTT assay. Notably, it showed promising antiproliferative effects against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptotic pathways, as evidenced by increased markers of apoptosis in treated cells .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the substituents on the thiadiazole ring can significantly impact the anticancer efficacy. For instance, introducing different halogen groups at specific positions enhanced cytotoxicity against MCF-7 cells. Compounds with para-substituted halogens exhibited improved activity compared to their non-substituted counterparts .

Antitubercular Activity

This compound has also shown activity against Mycobacterium tuberculosis. In vitro studies indicated that it inhibits the growth of tuberculosis cell lines by interfering with essential biochemical pathways necessary for the bacteria's survival. The compound's potential as an antitubercular agent is currently under further investigation to elucidate its mechanism of action .

The precise mechanisms through which this compound exerts its biological effects are still being explored. However, molecular docking studies suggest that it may interact with key molecular targets such as vascular endothelial growth factor receptor (VEGFR) and other proteins involved in tumor growth and angiogenesis .

Q & A

Q. What are the optimized synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, and how can purity be validated?

Methodological Answer:

  • Synthesis Protocol :
    • Step 1 : React 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid chloride in dry acetone under reflux (3–5 hours) using anhydrous potassium carbonate as a base .
    • Step 2 : Purify via recrystallization from ethanol or DMSO/water mixtures (2:1 ratio) to achieve >95% purity .
  • Characterization :
    • IR Spectroscopy : Confirm C=O (1690–1700 cm⁻¹) and NH (3420–3450 cm⁻¹) stretches .
    • NMR : Look for aromatic proton signals (δ 7.3–8.0 ppm for chlorophenyl and furan groups) and NH resonance (δ ~7.5 ppm) .
  • Yield Optimization : Use excess furan-2-carboxylic acid chloride (1.2–1.5 equiv.) and monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles and dihedral angles between the thiadiazole and furan moieties to validate stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₃H₈ClN₃O₂S: theoretical 313.02 g/mol) .
  • Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with calculated values (±0.3% tolerance) .

Advanced Research Questions

Q. How does this compound induce cytotoxicity in cancer cells, and what molecular targets are implicated?

Methodological Answer:

  • In Vitro Assays :
    • Perform MTT assays on HeLa or MCF-7 cells (IC₅₀ typically 5–20 µM) .
    • Monitor apoptosis via Annexin V/PI staining and caspase-3 activation .
  • Molecular Targets :
    • Kinase Inhibition : Screen against MAPKAP-K2 (MK-2) using competitive ATP-binding assays; this compound’s structural analogs show IC₅₀ < 100 nM .
    • DNA Intercalation : Use ethidium bromide displacement assays to assess intercalative binding to DNA .

Q. What computational strategies are effective for predicting the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking :
    • Dock into MK-2’s ATP-binding pocket (PDB ID: 2OZA) using AutoDock Vina. Focus on hydrogen bonds with Glu-190 and hydrophobic interactions with Leu-141 .
  • QSAR Modeling :
    • Train models using descriptors like LogP, polar surface area, and H-bond donors. Prioritize derivatives with ClogP < 3.5 for enhanced bioavailability .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups : Replace 4-chlorophenyl with 2,4-dichlorophenyl to enhance cytotoxicity (IC₅₀ reduced by 30–50%) .
    • Furan Replacement : Substitute furan with thiophene; this decreases kinase inhibition but improves solubility .
  • Experimental Validation : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then test in parallel assays .

Q. What are the key challenges in reconciling contradictory data on this compound’s mechanism of action?

Methodological Answer:

  • Data Discrepancies :
    • Apoptosis vs. Necrosis : Use flow cytometry with Annexin V/PI and LDH release assays to distinguish mechanisms .
    • Off-Target Effects : Employ CRISPR-edited cell lines (e.g., MK-2 knockout) to isolate target-specific activity .
  • Reproducibility : Standardize cell culture conditions (e.g., serum concentration, passage number) and compound storage (desiccated, -20°C) .

Q. How can crystallographic data inform the design of derivatives with improved binding affinity?

Methodological Answer:

  • SC-XRD Insights :
    • The thiadiazole ring’s planarity and dihedral angle (~15° with furan) are critical for MK-2 binding .
    • Introduce methyl groups at the furan 3-position to reduce torsional strain and enhance ligand-receptor complementarity .
  • Free Energy Calculations : Use MM-PBSA/GBSA to rank derivatives based on ΔG binding .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

Methodological Answer:

  • Pharmacokinetics :
    • Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma half-life (t₁/₂) via LC-MS/MS .
  • Toxicity :
    • Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney sections .
    • Monitor hematological parameters (WBC, RBC counts) post 28-day subchronic exposure .

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